1-(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)ethanone
Description
1-(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)ethanone is a pyrimidine derivative characterized by chloro substituents at the 4- and 6-positions, a methylthio group at the 2-position, and an acetyl group at the 5-position. This compound serves as a versatile intermediate in heterocyclic chemistry, particularly in synthesizing fused pyrimidine systems such as thiopyrano[2,3-d]pyrimidines and oxathiino[2,3-d]pyrimidines . Its reactivity stems from the electron-withdrawing chloro groups and the nucleophilic methylthio moiety, enabling sequential functionalization via lithiation, nucleophilic substitution, or cyclization reactions .
Properties
Molecular Formula |
C7H6Cl2N2OS |
|---|---|
Molecular Weight |
237.11 g/mol |
IUPAC Name |
1-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C7H6Cl2N2OS/c1-3(12)4-5(8)10-7(13-2)11-6(4)9/h1-2H3 |
InChI Key |
DUNQUDGJBRHJTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C(N=C1Cl)SC)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Formylation : 4,6-Dichloro-2-(methylthio)pyrimidine reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to form 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde.
-
Oxidation : The aldehyde intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) to yield the ethanone.
Optimization
Table 1: Comparative Performance of Oxidation Agents
| Agent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Jones Reagent | 68 | 95 | 6 |
| PCC | 72 | 97 | 8 |
| MnO₂ | 58 | 90 | 12 |
Palladium-Catalyzed Carbonylation
This method employs palladium catalysts to introduce the ethanone group via carbonylative coupling, ideal for late-stage functionalization.
Procedure
Advantages
Friedel-Crafts Acylation of Pyrimidine Intermediates
Though challenging for electron-deficient pyrimidines, this method uses superacidic conditions to facilitate acylation.
Key Steps
Challenges
-
Low Yields : 30–40% due to competing side reactions.
Multi-Step Synthesis from Diethyl Malonate
A classical approach involving nitration, cyclization, and functionalization.
Pathway
-
Nitration : Diethyl malonate is nitrated with fuming HNO₃ to yield diethyl 2-nitromalonate.
-
Cyclization : Reaction with thiourea and sodium methoxide forms 4,6-dihydroxy-2-mercapto-5-nitropyrimidine.
-
Chlorination : POCl₃ replaces hydroxyl groups with chlorides.
-
Methylthio Introduction : Methanethiol displaces a chloride at position 2.
-
Ethanone Installation : Formylation (as in Method 1) followed by oxidation.
Industrial Relevance
Nucleophilic Displacement with Acetylide Reagents
A less common method involving substitution at the 5-position.
Process
-
Substrate Activation : 5-Bromo-4,6-dichloro-2-(methylthio)pyrimidine is prepared via bromination.
-
Acetylide Coupling : Reaction with lithium acetylide (HC≡CLi) in THF at −78°C.
Limitations
-
Low Efficiency : 25–35% yield due to instability of acetylide intermediates.
-
Sensitivity : Requires anhydrous conditions and low temperatures.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: NaH, K2CO3, DMF, EtOH
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Major Products Formed
Substitution: Various substituted pyrimidines
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Scientific Research Applications
Medicinal Chemistry
1-(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)ethanone is investigated for its potential as:
- Antimicrobial Agent : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens. For instance, derivatives of related pyrimidine compounds have shown effective inhibition against Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : The compound has been explored for its antifungal effects, potentially useful in treating fungal infections.
- Anticancer Properties : Research indicates that this compound can inhibit cancer cell growth by interacting with specific biological targets. Its mechanism involves the inhibition of enzymes critical for cancer cell proliferation .
Agricultural Chemistry
The compound is also utilized in the development of agrochemicals:
- Herbicides and Pesticides : As a building block in the synthesis of herbicides, it contributes to the development of compounds that control weed growth effectively while minimizing environmental impact.
Synthesis of Complex Molecules
This compound serves as an important precursor in synthesizing more complex pyrimidine derivatives:
Material Science
The compound's unique properties make it suitable for developing materials with specific characteristics:
- Polymer Chemistry : It can be incorporated into polymer matrices to impart desirable functionalities such as enhanced thermal stability or chemical resistance.
Case Study 1: Antimicrobial Activity Evaluation
In a study examining the antimicrobial efficacy of various pyrimidine derivatives, this compound was found to exhibit significant activity against multiple bacterial strains. The minimum inhibitory concentration (MIC) was determined to be as low as 128 µg/mL for certain strains, indicating strong potential for therapeutic applications .
Case Study 2: Synthesis of Anticancer Agents
Research focused on synthesizing novel anticancer agents utilized this compound as a starting material. The resulting compounds demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells, showcasing the compound's utility in drug development .
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its antimicrobial, antifungal, or anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, reactivity, and applications.
Structural Analogues and Key Differences
| Compound Name | CAS Number | Substituents | Molecular Weight | Key Applications |
|---|---|---|---|---|
| 1-(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)ethanone | - | 4,6-Cl; 2-SCH₃; 5-COCH₃ | ~242.11* | Heterocyclic synthesis intermediates |
| 1-(4,6-Dichloropyrimidin-5-yl)ethanone | 60025-06-1 | 4,6-Cl; 5-COCH₃ | 205.02 | Precursor for fused pyrimidines |
| 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone | 66116-82-3 | 4-Cl; 2-SCH₃; 5-COCH₃ | 202.66 | Drug intermediate, research chemicals |
| 4,6-Dichloro-5-methylpyrimidine | 4316-97-6 | 4,6-Cl; 5-CH₃ | 163.02 | Agrochemical intermediates |
| 1-(2,6-Dichloro-5-fluoropyrimidin-4-yl)ethanone | 1289559-65-4 | 2,6-Cl; 5-F; 4-COCH₃ | 209.01 | Fluorinated drug candidates |
Notes:
- Substituent Effects: The target compound’s methylthio group enhances nucleophilic substitution reactivity compared to analogs with methyl or amino groups . Chloro substituents at 4- and 6-positions increase electrophilicity, facilitating ring-closure reactions .
- Fluorinated Analogues : The introduction of fluorine (e.g., 1289559-65-4) improves metabolic stability and bioavailability in drug design .
Biological Activity
1-(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and relevant case studies associated with this compound.
The molecular formula of this compound is with a molecular weight of 235.13 g/mol. The compound features a pyrimidine ring substituted with chlorine and methylthio groups, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. A common synthetic route includes:
- Nitration : Starting from diethyl malonate, nitration is performed using concentrated nitric acid.
- Cyclization : The reaction with thiourea under sodium alcoholate conditions leads to the formation of the pyrimidine core.
- Methylation and Chlorination : Subsequent methylation and chlorination yield the final product .
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its antibacterial and anticancer properties.
Antibacterial Activity
Recent studies indicate that compounds related to 4,6-dichloro-2-(methylthio)pyrimidine exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown comparable or superior efficacy against Staphylococcus aureus compared to standard antibiotics .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Significant |
| Various derivatives | Escherichia coli | Moderate |
Case Studies
- Case Study on Antibacterial Efficacy :
- Case Study on Anticancer Properties :
Q & A
Q. How can researchers optimize the synthesis of 1-(4,6-dichloro-2-(methylthio)pyrimidin-5-yl)ethanone to improve yield and purity?
Methodological Answer: Optimization involves controlling reaction parameters such as temperature (typically 60–80°C for pyrimidine derivatives), solvent selection (e.g., ethanol or dichloromethane for solubility), and stoichiometric ratios of reagents like methylthiolating agents. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for real-time monitoring and purity validation . For example, provides an -NMR spectrum (CDCl) confirming the structure of a related compound, highlighting the importance of spectral analysis for verifying substituent positions .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : - and -NMR are essential for confirming the pyrimidine backbone and substituent positions. For instance, the methylthio group (-SCH) exhibits distinct proton signals near δ 2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- TLC : Used to track reaction progress and isolate intermediates. Ethyl acetate/hexane mixtures are common mobile phases for pyrimidines .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Stability studies should assess degradation in solvents (e.g., DMSO, ethanol) and solid-state storage. The dichloro and methylthio groups may hydrolyze under acidic/basic conditions. Store at -20°C in inert atmospheres to prevent oxidation of the sulfur moiety. Purity checks via HPLC are recommended post-storage .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the dichloro and methylthio substituents in cross-coupling reactions?
Methodological Answer: The electron-withdrawing chlorine atoms activate the pyrimidine ring for nucleophilic aromatic substitution (SNAr), while the methylthio group acts as a directing group. For example, in Suzuki-Miyaura couplings, palladium catalysts selectively target the 4- and 6-chloro positions, leaving the methylthio intact. Computational studies (DFT) can model charge distribution to predict regioselectivity .
Q. How does this compound compare structurally and functionally to analogs like 4-chloro-2-(methylthio)-5-acetylpyrimidine?
Methodological Answer: A comparative analysis (see ’s table) shows that dichlorination at positions 4 and 6 enhances electrophilicity compared to mono-chloro analogs. The methylthio group increases lipophilicity (logP ~2.8), impacting membrane permeability in biological assays. Biological activity differences (e.g., enzyme inhibition) can be tested via kinase assays or microbial growth inhibition studies .
Q. What strategies mitigate side reactions during functionalization of the pyrimidine ring?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., acetylating the ketone) during halogen displacement.
- Catalyst Screening : Use Pd(0)/XPhos systems for selective coupling at chloro positions without affecting methylthio.
- Low-Temperature Reactions : Reduce decomposition of thermally labile intermediates .
Q. What computational tools predict the compound’s binding affinity to biological targets?
Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes like dihydrofolate reductase. The trifluoromethylbenzoyloxyimino moiety in analogs () suggests hydrophobic binding pockets. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can scaled-up synthesis address challenges in producing gram-scale quantities for in vivo studies?
Methodological Answer: Optimize solvent volume ratios (e.g., switch from ethanol to toluene for easier distillation) and automate purification via flash chromatography. Pilot batches should prioritize reproducibility: ’s method for thiopyrano derivatives achieved 75% yield at 10-g scale using sodium hydrogensulfide .
Data Contradictions and Resolution
- Spectral Interpretation : Discrepancies in NMR chemical shifts between (δ 2.5 ppm for -SCH) and theoretical predictions may arise from solvent effects (CDCl vs. DMSO-d). Always calibrate with internal standards.
- Biological Activity : While hypothesizes enzyme inhibition, conflicting data may emerge due to assay variability. Use orthogonal assays (e.g., fluorescence polarization + Western blot) to confirm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
